4-(2,2-Difluoroethoxy)acetophenone
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Overview
Description
4-(2,2-Difluoroethoxy)acetophenone is an organic compound with the molecular formula C10H10F2O2 It is a derivative of acetophenone, where the acetophenone core is substituted with a 2,2-difluoroethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)acetophenone typically involves the reaction of 4-hydroxyacetophenone with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the etherification process. The general reaction scheme is as follows:
4-Hydroxyacetophenone+2,2-DifluoroethanolK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 4-(2,2-difluoroethoxy)phenylethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(2,2-Difluoroethoxy)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetophenone: The parent compound, lacking the difluoroethoxy group.
4-Methoxyacetophenone: Similar structure but with a methoxy group instead of a difluoroethoxy group.
4-Fluoroacetophenone: Contains a single fluorine atom instead of the difluoroethoxy group.
Uniqueness
4-(2,2-Difluoroethoxy)acetophenone is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12/h2-5,10H,6H2,1H3 |
InChI Key |
QEPTZYTZSSOSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(F)F |
Origin of Product |
United States |
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